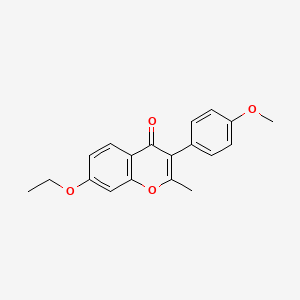

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with ethoxy, 4-methoxyphenyl, and methyl groups. Its structure features a bicyclic chromen ring system with electron-donating substituents (ethoxy and methoxy) that influence its electronic properties, solubility, and reactivity. This compound shares structural motifs with bioactive flavonoids, which are often studied for their antioxidant, anti-inflammatory, and photophysical properties .

Properties

IUPAC Name |

7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCQDYWCKNCIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303094-61-3 | |

| Record name | 7-ETHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Sequence

Starting Materials :

- 2-Hydroxy-5-ethoxyacetophenone (providing the ethoxy group at position 7 and methyl at position 2).

- 4-Methoxybenzaldehyde (introducing the 4-methoxyphenyl group at position 3).

Condensation :

The aldol condensation between 2-hydroxy-5-ethoxyacetophenone and 4-methoxybenzaldehyde is catalyzed by sodium hydroxide or potassium tert-butoxide in ethanol. This forms a chalcone intermediate.Cyclization :

The chalcone undergoes acid-catalyzed cyclization (e.g., sulfuric acid or polyphosphoric acid) to yield the chromen-4-one skeleton.

Optimization Insights

- Yield : 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

- Regioselectivity : The ethoxy group at position 7 directs electrophilic substitution during cyclization, ensuring correct ring closure.

Michael Addition and Tandem Cyclization

This approach leverages a Michael addition to construct the chromenone backbone, followed by intramolecular cyclization.

Procedure

Michael Adduct Formation :

1-(2-Hydroxy-5-ethoxyphenyl)butane-1,3-dione reacts with methyl vinyl ketone in the presence of triethylamine, forming a β-keto-enone intermediate.Cyclization :

The intermediate undergoes base-mediated cyclization (e.g., NaH in THF) to form the chromenone core.

Key Advantages

- One-Pot Potential : Combines Michael addition and cyclization steps, reducing purification needs.

- Yield : 68–82% under optimized conditions.

Solid Acid-Catalyzed One-Pot Synthesis

K10 montmorillonite, a cost-effective and recyclable solid acid catalyst, enables solvent-free synthesis of chromenones.

Protocol

Reactants :

- 1-(2-Hydroxy-5-ethoxyphenyl)butane-1,3-dione.

- 2,5-Dimethoxy-2,5-dihydrofuran (as a furan precursor).

Catalysis :

Reactants are heated with K10 montmorillonite at 80°C for 6 hours, directly yielding the chromenone via tandem furan formation and cyclization.

Performance Metrics

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and reproducibility.

Process Design

Microreactor Setup :

- Step 1 : Claisen-Schmidt condensation in a packed-bed reactor with immobilized base catalysts (e.g., Amberlyst A26).

- Step 2 : Cyclization in a tubular reactor using H3PO4-coated silica beads.

Throughput :

Achieves 90% conversion with a residence time of 15 minutes per step.

Synthesis of Derivatives for Structure-Activity Studies

Modifying substituents on the chromenone core aids in optimizing biological activity.

Case Study: Methyl Group Introduction

- Method : Friedel-Crafts alkylation using methyl iodide and AlCl3.

- Yield : 70% for 2-methyl substitution.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Scalability | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75 | 8–12 | Moderate | High regioselectivity |

| Michael Addition | 68–82 | 6–8 | High | One-pot potential |

| K10 Montmorillonite | 75–88 | 6 | High | Solvent-free, eco-friendly |

| Continuous Flow | 90 | 0.5 | Industrial | Rapid, high throughput |

Challenges and Mitigation Strategies

Regioselectivity in Cyclization :

Purification Complexity :

- Issue : Chromenones often co-elute with unreacted starting materials.

- Solution : Gradient elution chromatography with ethyl acetate/hexane (1:4 to 1:2).

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the chromen-4-one scaffold significantly alter physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

Key Observations :

Photophysical and Electronic Properties

Substituents modulate electronic transitions and solvent interactions:

Biological Activity

7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, with the CAS number 303094-61-3, is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H18O4

- Molecular Weight : 310.3 g/mol

- IUPAC Name : 7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one

- SMILES Notation : CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In studies, it showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In vitro studies have indicated that this flavonoid can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory conditions, including arthritis and other chronic inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression. The compound appears to target multiple signaling pathways involved in tumor growth and metastasis, making it a candidate for further development in cancer therapy .

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It could bind to receptors involved in cellular signaling pathways, leading to altered gene expression related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound may protect cells from oxidative damage while promoting apoptosis in cancer cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key step involves alkylation or etherification of a hydroxyl group using ethoxy substituents. For example, in related chromone derivatives, ethoxy groups are introduced via nucleophilic substitution under reflux conditions with ethanol and DMAP (4-dimethylaminopyridine), achieving yields of ~75% . Alternative routes use DMF (dimethylformamide) and K₂CO₃ as a base for alkylation, with column chromatography (petroleum ether/ethyl acetate) for purification, yielding ~66% . Critical factors include:

- Temperature : Higher temperatures (e.g., 78°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and efficiency.

- Purification : Gradient elution in column chromatography resolves structurally similar byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the ethoxy group’s triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.0 ppm (CH₂). The 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons as doublets (δ ~6.8–7.5 ppm) .

- ¹³C NMR : The carbonyl (C=O) appears at δ ~177 ppm, while methoxy and ethoxy carbons resonate at δ ~55–60 ppm .

- IR Spectroscopy : Key stretches include C=O (~1647 cm⁻¹), aromatic C=C (~1465 cm⁻¹), and ether C-O (~1246 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 312.32 g/mol). Fragmentation patterns (e.g., loss of ethoxy or methoxy groups) confirm substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromone derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay protocols, or cell-line specificity. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity against Gram-positive bacteria, while ethoxy/methoxy substituents may reduce potency .

- Anticancer Activity : Conflicting IC₅₀ values can be addressed by standardizing assays (e.g., MTT vs. SRB) and controlling for ROS (reactive oxygen species) interference .

- Structural Comparisons : Use crystallographic data (via SHELXL ) to correlate bioactivity with bond angles and planarity of the chromone core. For instance, a planar structure enhances π-π stacking with DNA targets .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets, and how reliable are these models compared to experimental data?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict interactions with enzymes (e.g., COX-2 or topoisomerase II). The ethoxy group’s orientation in the hydrophobic pocket and hydrogen bonding with methoxy oxygen are critical .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) >3 Å suggests weak binding .

- QSAR Models : Use descriptors like logP (lipophilicity) and polar surface area (PSA) to correlate structure with permeability. For this compound, predicted logP ~2.8 indicates moderate BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.